molecular formula C8H11NO B2624227 2-(4-Oxocyclohexyl)acetonitrile CAS No. 171361-56-1

2-(4-Oxocyclohexyl)acetonitrile

Cat. No. B2624227
CAS RN: 171361-56-1
M. Wt: 137.182
InChI Key: YFHHJMBGGMKSSE-UHFFFAOYSA-N
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Description

“2-(4-Oxocyclohexyl)acetonitrile” is a chemical compound with the linear formula C8H11NO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Oxocyclohexyl)acetonitrile” is represented by the SMILES string O=C1C(CC#N)CCCC1 . The InChI representation is 1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2 .


Chemical Reactions Analysis

Acetonitrile, a common solvent, can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Scientific Research Applications

Application in Proton Exchange Membrane Fuel Cell Performance

2-(4-Oxocyclohexyl)acetonitrile, as a form of acetonitrile, is relevant in the context of proton exchange membrane fuel cell performance. Reshetenko and St-Pierre (2015) explored the impact of acetonitrile poisoning on platinum cathodes in these fuel cells. Their study revealed that the presence of acetonitrile leads to significant performance losses and changes in current density distribution, attributed to chemisorption and reduction/oxidation reactions. The research emphasizes the importance of understanding acetonitrile's effects in industrial applications where it might be present as a pollutant (Reshetenko & St-Pierre, 2015).

Role in Organic Chemistry Reactions

In the field of organic chemistry, acetonitrile plays a significant role as a solvent. For instance, Said et al. (1999) investigated the anodic oxidation of p-methoxytoluene in acetonitrile, revealing insights into the kinetics and products of such reactions. This study highlights acetonitrile's role in facilitating complex organic reactions, which is pivotal in synthesizing various compounds (Said et al., 1999).

Utilization in Bio-Inspired Chemical Processes

Acetonitrile is also utilized in bio-inspired chemical processes. Rydel-Ciszek et al. (2023) discussed the use of acetonitrile in the activation of dioxygen for the oxidation of cyclohexene and limonene. This study provides valuable insights into the use of acetonitrile in environmentally friendly oxidation processes, which is crucial for sustainable chemistry (Rydel-Ciszek et al., 2023).

properties

IUPAC Name

2-(4-oxocyclohexyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHJMBGGMKSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxocyclohexyl)acetonitrile

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